2-Fluor-4-nitrotoluol

Übersicht

Beschreibung

Synthesis Analysis

2-Fluoro-4-nitrotoluene can be synthesized through different chemical processes, including the nitration of fluoro-toluene derivatives. For instance, 3-fluoro-4-nitrotoluene was prepared from 3-fluorotoluene by two nitration processes, highlighting the selectivity and efficiency of different nitration methods (Meng Xiao-yan, 2006). Another method involved the radical nitration-debromination of α-bromo-α-fluoroalkenes, which efficiently produced α-fluoro-nitroalkenes, demonstrating the versatility of fluorinated compounds in synthesis (Vladimir A. Motornov et al., 2017).

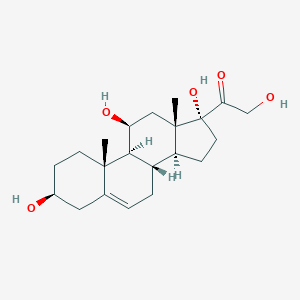

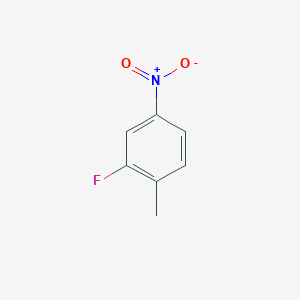

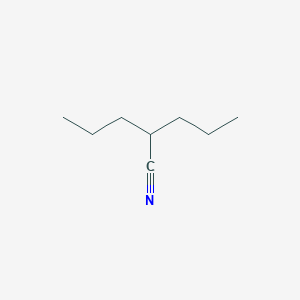

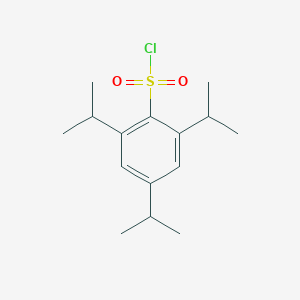

Molecular Structure Analysis

The molecular structure of nitrotoluenes and their derivatives, including 2-fluoro-4-nitrotoluene, has been extensively studied. For example, the molecular structures of nitrotoluenes were calculated using ab initio methods, revealing how the position of the nitro group affects the geometry of the molecule (P. Chen & C. Wu, 1995). These structural analyses are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

2-Fluoro-4-nitrotoluene participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo fluoride-catalyzed Michael addition to activated α, β-unsaturated esters, showcasing its reactivity in synthetic chemistry (Wen-Sen Li et al., 1994). Additionally, its radical cation form has been studied, revealing insights into its potential in photolabile protecting groups and explosive materials (Derrick Ampadu Boateng et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthese von 2-Fluor-4-nitrobenzoesäure

2-Fluor-4-nitrotoluol: wird hauptsächlich bei der Synthese von 2-Fluor-4-nitrobenzoesäure verwendet . Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Herstellung komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien. Das Benzoesäurederivat kann weiteren Reaktionen unterzogen werden, um eine Vielzahl von Funktionsmaterialien zu produzieren.

Zwischenprodukt für die organische Synthese

Als Zwischenprodukt in der organischen Synthese wird This compound zur Modifizierung und Derivatisierung von Arzneimittel- und Pestizidmolekülen verwendet . Sein Vorhandensein in einer Verbindung kann die chemischen und physikalischen Eigenschaften, wie z. B. Flüchtigkeit, Löslichkeit und Reaktivität, erheblich verändern, was für die Entwicklung neuer Medikamente und Pestizide entscheidend ist.

Aquatische Toxizitätsstudien

Diese Verbindung wurde in Studien zur Bewertung der aquatischen Toxizität gegenüber Arten wie Poecilia reticulata (Guppy) und Tetrahymena pyriformis verwendet . Diese Studien sind wichtig, um die Umweltauswirkungen chemischer Stoffe zu verstehen und Sicherheitsstandards zu entwickeln.

Feinchemikalienproduktion

This compound: ist auch an der Produktion von Feinchemikalien beteiligt . Dies sind komplexe, reine, einstoffliche chemische Substanzen, die in begrenzten Mengen in Mehrzweckwerken durch mehrstufige Batch-Verfahren oder biotechnologische Prozesse hergestellt werden. Sie werden durch exakte Spezifikationen beschrieben und für die Weiterverarbeitung in der chemischen Industrie verwendet.

Safety and Hazards

Zukünftige Richtungen

2-Fluoro-4-nitrotoluene finds its use in the synthesis of 2-fluoro-4-nitrobenzoic acid . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

2-Fluoro-4-nitrotoluene is a synthetic compound used in organic synthesis transformations It’s known that the compound interacts with various enzymes and catalysts during its transformation into other compounds .

Mode of Action

The compound’s mode of action involves its interaction with these enzymes and catalysts. For instance, the methyl unit in its structure can be converted to the corresponding carboxyl group under the action of strong oxidants, and the nitro group can be converted to the corresponding amino unit under the action of reducing agents .

Biochemical Pathways

It’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its involvement in the biochemical pathway leading to this compound. More research is needed to fully understand the biochemical pathways affected by 2-Fluoro-4-nitrotoluene.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 31-35 °c and a boiling point of 65-68 °c/2 mmhg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Fluoro-4-nitrotoluene’s action are primarily seen in its transformation into other compounds. For instance, it’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its role in the formation of this compound.

Eigenschaften

IUPAC Name |

2-fluoro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQISTBTOQNVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162131 | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427-07-2 | |

| Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-4-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSP7NA3X52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

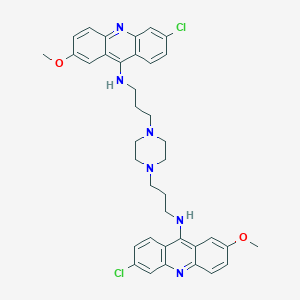

Q1: What is the significance of 2-Fluoro-4-nitrotoluene in pharmaceutical chemistry?

A1: 2-Fluoro-4-nitrotoluene is not a pharmaceutical itself, but a crucial starting material in the multi-step synthesis of Enzalutamide [, ]. This drug is used in the treatment of castration-resistant prostate cancer. The chemical reactivity of 2-Fluoro-4-nitrotoluene, specifically the nitro group and the benzylic methyl group, allows for a series of transformations that ultimately lead to the complex structure of Enzalutamide.

Q2: Can you describe a typical synthetic route from 2-Fluoro-4-nitrotoluene to Enzalutamide?

A2: The synthesis usually involves the following key steps []:

Q3: What are the advantages of the synthetic routes described in the research for producing 4-amino-2-fluoro-N-methylbenzamide?

A3: The research highlights several advantages of the described synthetic methods [, ]:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)